Ethyl 2-bromo-3,5-difluorobenzoate
Overview
Description
Ethyl 2-bromo-3,5-difluorobenzoate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of benzoic acid, where the hydrogen atoms at the 2, 3, and 5 positions on the benzene ring are replaced by bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3,5-difluorobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-bromo-3,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3,5-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield 2-bromo-3,5-difluorobenzoic acid and ethanol.
Electrophilic Aromatic Substitution: The benzene ring, activated by the electron-withdrawing fluorine atoms, can undergo further substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Electrophilic Substitution: Electrophiles such as bromine or nitronium ions can be used under controlled conditions to achieve selective substitution.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields ethyl 2-methoxy-3,5-difluorobenzoate.
Hydrolysis: The major products are 2-bromo-3,5-difluorobenzoic acid and ethanol.
Electrophilic Substitution: Products include various substituted benzoates depending on the electrophile introduced.
Scientific Research Applications
Ethyl 2-bromo-3,5-difluorobenzoate is used in several scientific research areas:
Mechanism of Action
its chemical structure suggests that it may interact with biological targets through electrophilic aromatic substitution, where the benzene ring can form covalent bonds with nucleophilic sites in biological molecules . The presence of bromine and fluorine atoms may enhance its reactivity and binding affinity to specific molecular targets.
Comparison with Similar Compounds
Ethyl 2-bromo-3,5-difluorobenzoate can be compared with other halogenated benzoates, such as:
Ethyl 5-bromo-2,3-difluorobenzoate: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.
Ethyl 2-bromo-4,5-difluorobenzoate:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and suitability for various applications.
Properties
IUPAC Name |
ethyl 2-bromo-3,5-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(11)4-7(12)8(6)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPFQAXPUUPDET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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